2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently carry out the repetitive steps of protection, coupling, and deprotection. The use of high-throughput techniques and optimized reaction conditions ensures the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the side chains of the amino acids.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is widely used in the synthesis of peptides due to the presence of the Fmoc protecting group.
Stereochemical Studies: The multiple chiral centers make it a valuable compound for studying stereochemistry and chiral resolution.
Biology
Protein Engineering: It can be used in the design and synthesis of novel proteins with specific functions.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: The compound is used in various biotechnological applications, including the production of therapeutic proteins and peptides.
Material Science: It can be incorporated into materials with specific properties, such as biocompatibility or biodegradability.
Mechanism of Action
The mechanism of action of 2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, facilitating the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another amino acid derivative with a different protecting group.
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine: A similar compound with a different amino acid backbone.
N-(tert-Butoxycarbonyl)-L-tryptophan: An amino acid derivative with a tert-butoxycarbonyl protecting group.
Uniqueness
The uniqueness of 2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid lies in its specific combination of the Fmoc protecting group and the chiral centers. This combination provides distinct advantages in peptide synthesis, such as ease of deprotection and compatibility with various coupling reagents.
Properties
Molecular Formula |
C25H30N2O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H30N2O5/c1-5-15(2)21(22(28)27-25(3,4)23(29)30)26-24(31)32-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,26,31)(H,27,28)(H,29,30)/t15-,21-/m0/s1 |
InChI Key |
JQJLZKOANUNVND-BTYIYWSLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.